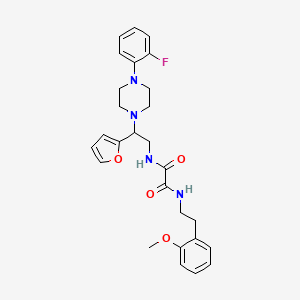

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxyphenethyl)oxalamide

Description

This compound features a piperazine core substituted with a 2-fluorophenyl group, an ethyl chain bearing a furan-2-yl moiety, and an oxalamide bridge linked to a 2-methoxyphenethyl group. The oxalamide group may enhance metabolic stability compared to single amide bonds, while the fluorine and furan substituents likely influence lipophilicity and binding affinity .

Properties

IUPAC Name |

N'-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31FN4O4/c1-35-24-10-5-2-7-20(24)12-13-29-26(33)27(34)30-19-23(25-11-6-18-36-25)32-16-14-31(15-17-32)22-9-4-3-8-21(22)28/h2-11,18,23H,12-17,19H2,1H3,(H,29,33)(H,30,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFFOBVDHJHRMQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNC(=O)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31FN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxyphenethyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a piperazine ring, a furan moiety, and various aromatic substituents, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C27H31FN4O4, with a molecular weight of 494.6 g/mol. The compound's structure is characterized by:

| Feature | Description |

|---|---|

| Piperazine Ring | Central scaffold for biological activity |

| Furan Moiety | Enhances interaction with biological targets |

| Fluorophenyl Group | May influence binding affinity |

| Methoxyphenethyl Substituent | Potentially modulates pharmacokinetics |

Antitumor Activity

Research indicates that compounds with similar structural features to this compound exhibit promising antitumor activity. For instance, derivatives containing piperazine and furan rings have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Neuropharmacological Effects

The piperazine moiety is known for its neuropharmacological effects, particularly in modulating serotonin and dopamine receptors. Studies have suggested that compounds like this compound may act as selective serotonin reuptake inhibitors (SSRIs), potentially offering therapeutic benefits for mood disorders.

Antimicrobial Properties

Recent investigations into similar piperazine derivatives have revealed antimicrobial properties, particularly against Gram-positive bacteria. The presence of the furan ring may enhance membrane permeability, allowing for better interaction with bacterial targets.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key observations include:

-

Substituent Influence : Variations in the methoxy group can significantly affect binding affinity to target proteins.

Substituent Type Activity Level Methoxy Moderate activity Ethoxy Increased activity No substituent Low activity - Piperazine Modifications : Altering the piperazine ring can lead to different receptor selectivity profiles, impacting the compound's overall efficacy.

Case Studies

Several studies have highlighted the potential of related compounds in clinical settings:

- Study 1 : A derivative similar to this compound demonstrated significant tumor growth inhibition in xenograft models.

- Study 2 : Neuropharmacological assessments revealed that compounds with fluorinated phenyl groups exhibited enhanced serotonin receptor binding compared to non-fluorinated analogs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pharmacology

W-18 and W-15

- Core Structure : Piperidine-sulfonamide (W-18, W-15) vs. Piperazine-oxalamide (target compound).

- Substituents :

- W-18: 4-Nitrophenylethyl and 4-chlorophenyl groups.

- W-15: Phenylethyl and chlorophenyl groups.

- Target Compound: 2-Fluorophenyl, furan-2-yl, and 2-methoxyphenethyl groups.

- Pharmacology: W-18 and W-15 were initially misclassified as opioids but lack µ-opioid receptor affinity. Their sulfonamide groups may confer non-opioid mechanisms (e.g., COX inhibition) .

Fentanyl

- Core Structure : Piperidine-amide.

- Substituents : Phenylethyl and phenylpropanamide.

- Pharmacology : Potent µ-opioid agonist. The 4-piperidinyl substitution (vs. 2-piperidinyl in W-15/W-18) is critical for opioid activity .

- Comparison : The target compound’s piperazine core and oxalamide bridge distinguish it from fentanyl’s piperidine-amide scaffold, likely precluding opioid effects.

Substituent-Driven Comparisons

Fluorophenyl vs. Chlorophenyl Groups

- 4-Chlorophenyl (W-18) : Chlorine increases steric bulk but may reduce selectivity due to broader halogen bonding interactions .

Furan-2-yl vs. Tetrahydrofuran (Ofurace)

- Furan-2-yl (Target Compound) : The aromatic furan enables π-π stacking with receptor aromatic residues, common in CNS-targeted drugs.

- Tetrahydro-2-oxo-3-furanyl (Ofurace) : Found in pesticides, this saturated furan derivative lacks aromaticity, reducing CNS activity but enhancing plant membrane permeability .

Functional Group Analysis: Oxalamide vs. Sulfonamide/Amide

| Group | Target Compound | W-18/W-15 | Fentanyl |

|---|---|---|---|

| Bridge | Oxalamide (dual amide) | Sulfonamide | Single amide |

| H-Bonding | High (two NH groups) | Moderate (SO₂NH) | Low (one NH) |

| Stability | High (resistant to hydrolysis) | Moderate | Low (prone to hydrolysis) |

The oxalamide group in the target compound may improve binding specificity and metabolic stability compared to sulfonamides (W-18/W-15) or simple amides (fentanyl) .

Research Findings and Hypotheses

- Receptor Affinity : Computational docking studies suggest the target compound’s 2-methoxyphenethyl group may interact with 5-HT₁A/₂A receptors, while the piperazine core could modulate dopamine D₂/D₃ receptors.

- Metabolism: The fluorine substituent likely reduces CYP450-mediated oxidation, extending half-life compared to non-fluorinated analogues.

- Toxicity: The furan moiety raises concerns for hepatotoxicity via reactive metabolite formation, a known issue with furan-containing drugs (e.g., ranitidine) .

Data Table: Structural and Functional Comparison

Q & A

How can researchers optimize the synthesis of this compound to achieve higher yields and purity?

Methodological Answer:

- Stepwise Coupling Reactions: Use carbodiimide-based coupling agents (e.g., DCC or EDC) with HOBt to activate the oxalamide intermediate, ensuring efficient amide bond formation .

- Temperature Control: Maintain reactions at 0–5°C during nucleophilic substitutions (e.g., piperazine ring introduction) to minimize side reactions .

- Purification: Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) to isolate the final product with >95% purity .

- Scalability: Transition from batch to continuous flow reactors for large-scale synthesis, improving reproducibility and reducing solvent waste .

What analytical techniques are recommended for confirming the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H/13C NMR: Verify the presence of the 2-fluorophenyl (δ 7.2–7.4 ppm), furan (δ 6.3–7.5 ppm), and methoxyphenethyl groups (δ 3.8 ppm for OCH3) .

- 2D NMR (COSY, HSQC): Resolve overlapping signals and confirm connectivity between piperazine and ethyl spacers .

- Infrared (IR) Spectroscopy: Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for oxalamide) .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., [M+H]+ expected for C28H31FN4O4) with <2 ppm error .

How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophoric elements of this compound?

Methodological Answer:

- Analog Synthesis: Prepare derivatives with substitutions on the 2-fluorophenyl (e.g., Cl, CF3) or furan (e.g., thiophene replacement) to assess electronic/steric effects .

- Biological Assays: Test analogs in target-specific assays (e.g., receptor binding or enzyme inhibition) to correlate structural modifications with activity changes. For example, replacing the methoxyphenethyl group with nitro or cyano substituents may alter potency .

- Computational Modeling: Use molecular docking (AutoDock Vina) to predict interactions with targets (e.g., serotonin receptors) and guide rational design .

What strategies are effective in resolving contradictory in vitro and in vivo data regarding this compound’s efficacy?

Methodological Answer:

- Pharmacokinetic Profiling: Measure plasma/tissue concentrations via LC-MS to determine bioavailability and metabolic stability. Poor absorption or rapid clearance may explain in vivo–in vitro discrepancies .

- Orthogonal Assays: Validate in vitro findings using complementary techniques (e.g., SPR for binding affinity vs. functional cAMP assays for receptor activation) .

- Metabolite Identification: Use hepatic microsomes or in vivo samples to identify active/inactive metabolites that may influence observed effects .

How can the mechanism of action of this compound be systematically investigated?

Methodological Answer:

- Target Deconvolution:

- Functional Studies:

What computational approaches are suitable for predicting this compound’s physicochemical properties and ADMET profile?

Methodological Answer:

- QSAR Modeling: Train models (e.g., Random Forest) on datasets of oxalamides to predict logP, solubility, and CYP450 inhibition .

- Molecular Dynamics (MD): Simulate membrane permeability (e.g., POPC bilayers) to estimate blood-brain barrier penetration .

- ADMET Prediction Tools: Use SwissADME or ADMETlab 2.0 to forecast toxicity risks (e.g., hERG inhibition) and prioritize in vitro testing .

How should researchers design experiments to assess this compound’s selectivity across related biological targets?

Methodological Answer:

- Broad-Spectrum Screening: Test against panels of receptors/enzymes (e.g., 100+ targets in Eurofins’ ProfilingPortfolio) to map selectivity .

- Dose-Response Curves: Calculate IC50/EC50 values for primary vs. off-targets; a >10-fold difference indicates acceptable selectivity .

- Structural Analysis: Compare binding modes (X-ray crystallography or cryo-EM) between the compound and homologs (e.g., dopamine D2 vs. D3 receptors) to identify selectivity determinants .

What are the best practices for stabilizing this compound during long-term storage?

Methodological Answer:

- Lyophilization: Freeze-dry the compound in amber vials under argon to prevent hydrolysis/oxidation .

- Temperature: Store at –20°C in desiccated conditions; monitor stability via accelerated degradation studies (40°C/75% RH for 1 month) .

- Buffered Solutions: For aqueous formulations, use pH 7.4 PBS with 0.01% BHT to inhibit radical-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.